(2-Chloro-3-nitrophenyl)methanol
Overview
Description
(2-Chloro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It consists of a benzene ring substituted with a chlorine atom at the second position, a nitro group at the third position, and a hydroxymethyl group at the first position
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3-nitrophenyl)methanol is PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . PqsD plays a crucial role in the biosynthesis of signal molecules, which are essential for bacterial communication and coordination .
Mode of Action
This compound interacts with its target, PqsD, in a tight-binding mode of action . This interaction inhibits the function of PqsD, thereby disrupting the biosynthesis of signal molecules and the subsequent cell-to-cell communication in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of PqsD by this compound affects the quorum sensing (QS) pathway in Pseudomonas aeruginosa . QS is a cell-to-cell communication system that bacteria use to behave collectively rather than as individuals . By inhibiting PqsD, this compound disrupts this communication, affecting the bacteria’s ability to coordinate group-beneficial efforts .
Result of Action
The result of this compound’s action is the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This disruption inhibits the bacteria’s ability to coordinate group-beneficial efforts, such as biofilm formation and the production of virulence factors . As a result, the compound displays anti-biofilm activity .
Biochemical Analysis
Biochemical Properties
(2-Chloro-3-nitrophenyl)methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potential inhibitor of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which disrupts the enzyme’s function and inhibits the production of signal molecules. This interaction highlights the compound’s potential as an anti-biofilm agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, the compound inhibits the production of signal molecules, thereby affecting cell-to-cell communication and biofilm formation This inhibition can lead to reduced virulence and pathogenicity of the bacteria
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. The compound binds to the active site of PqsD, preventing the enzyme from catalyzing its reaction . This binding interaction disrupts the normal function of PqsD, leading to a decrease in the production of signal molecules. The inhibition of PqsD by this compound is a key mechanism by which the compound exerts its anti-biofilm activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of PqsD and prolonged anti-biofilm activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PqsD and reduces biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways related to enzyme inhibition. The compound interacts with PqsD, an enzyme that plays a key role in the biosynthesis of signal molecules in Pseudomonas aeruginosa . By inhibiting PqsD, this compound disrupts the normal metabolic flux and reduces the levels of signal molecules. This disruption can have downstream effects on bacterial metabolism and virulence.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with its target enzyme, PqsD . Post-translational modifications or targeting signals may play a role in directing this compound to its site of action, ensuring effective inhibition of the enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-nitrophenyl)methanol typically involves the nitration of 2-chlorobenzyl alcohol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxymethyl group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include 2-chloro-3-nitrobenzaldehyde and 2-chloro-3-nitrobenzoic acid.
Reduction: The major product is 2-chloro-3-aminophenylmethanol.
Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-nitrophenylmethanol when using sodium methoxide.
Scientific Research Applications
(2-Chloro-3-nitrophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
(2-Chloro-3-nitrophenyl)methanol can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenylmethanol: Similar structure but with the nitro group at the para position.
2-Bromo-3-nitrophenylmethanol: Similar structure but with a bromine atom instead of chlorine.
3-Nitrobenzyl alcohol: Lacks the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxymethyl) groups on the benzene ring provides a unique balance of properties that can be exploited in various applications.
Properties
IUPAC Name |
(2-chloro-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPJIDJALBRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568747 | |
Record name | (2-Chloro-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-98-5 | |
Record name | (2-Chloro-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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